4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester
Overview
Description
4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester is a quinoline derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of both chlorine and iodine substituents on the quinoline ring, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method includes the halogenation of quinoline derivatives, followed by esterification. The process may involve:
Halogenation: Introduction of chlorine and iodine atoms to the quinoline ring using reagents like N-chlorosuccinimide (NCS) and iodine monochloride (ICl) under controlled conditions.
Esterification: Conversion of the carboxylic acid group to an ethyl ester using reagents such as ethanol and sulfuric acid or other suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The compound’s quinoline core can intercalate with DNA, disrupting cellular processes and leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-bromo-quinoline-3-carboxylic acid ethyl ester
- 4-Chloro-6-fluoro-quinoline-3-carboxylic acid ethyl ester
- 4-Chloro-6-methyl-quinoline-3-carboxylic acid ethyl ester
Uniqueness
4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and interactions compared to other halogenated quinoline derivatives. The iodine atom, in particular, can enhance the compound’s ability to participate in coupling reactions and increase its biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 4-chloro-6-iodoquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClINO2/c1-2-17-12(16)9-6-15-10-4-3-7(14)5-8(10)11(9)13/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJMPIMYGDXLRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476546 | |
Record name | ethyl 6-iodo-4-chloro-3-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206257-60-5 | |
Record name | ethyl 6-iodo-4-chloro-3-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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